6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid
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Overview
Description
6-(2-Chloroacetyl)-6-azaspiro[34]octane-2-carboxylic acid is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a spirocyclic amine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroacetyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, thioethers
Scientific Research Applications
6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This covalent modification can disrupt essential biochemical pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: Similar spirocyclic structure but with a tert-butyl ester group instead of a chloroacetyl group.
2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid: Another spirocyclic compound with a Boc-protected amine group.
Uniqueness
6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid is unique due to its chloroacetyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules .
Properties
Molecular Formula |
C10H14ClNO3 |
---|---|
Molecular Weight |
231.67 g/mol |
IUPAC Name |
6-(2-chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H14ClNO3/c11-5-8(13)12-2-1-10(6-12)3-7(4-10)9(14)15/h7H,1-6H2,(H,14,15) |
InChI Key |
GZMSMSWBTHTPFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)C(=O)O)C(=O)CCl |
Origin of Product |
United States |
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